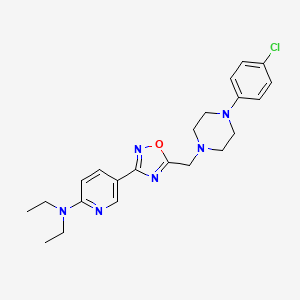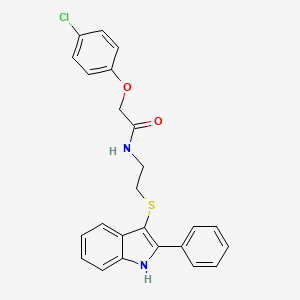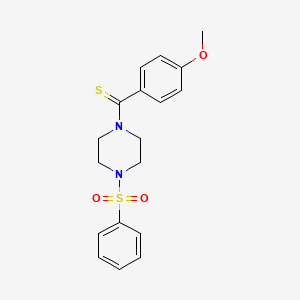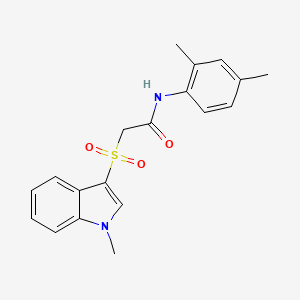
1-(4-(Dimethylamino)phenethyl)-3-(thiophen-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 1-(4-(Dimethylamino)phenethyl)-3-(thiophen-2-yl)urea is a molecule that appears to be related to a class of compounds with potential pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the thiophen-2-yl group and the urea functionality, are often seen in molecules with biological activity.
Synthesis Analysis
The synthesis of related compounds involves the combination of different pharmacophoric moieties. For example, in the synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, a linear ethoxyethyl chain was used as a spacer to link the basic nitrogen and the ar(o)yl(thio)-urea unit . This suggests that a similar approach could be used to synthesize 1-(4-(Dimethylamino)phenethyl)-3-(thiophen-2-yl)urea, where the dimethylamino group and thiophen-2-yl could act as pharmacophoric units connected via an appropriate spacer.
Molecular Structure Analysis
The molecular structure of such compounds is designed to optimize interactions with biological targets. The optimal chain length and the presence of specific groups, such as the benzyl or cyclohexyl group, are crucial for the activity . The dimethylamino group in the compound of interest could provide similar interactions due to its basic nature, while the thiophen-2-yl group could contribute to binding through hydrophobic interactions.
Chemical Reactions Analysis
The reactivity of similar compounds involves interactions with various (thio)ureas. For instance, the reaction of methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate with (thio)ureas leads to the formation of polycyclic compounds with a uracil structural unit . This indicates that the urea functionality in 1-(4-(Dimethylamino)phenethyl)-3-(thiophen-2-yl)urea could potentially undergo similar reactions to form complex structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of a thiophen-2-yl group is known to impact the electronic properties and steric hindrance of a molecule . Additionally, the basicity of the dimethylamino group could affect the compound's solubility and its interaction with biological molecules.
Scientific Research Applications
Pharmacological Research and Diagnostic Applications
Compounds with structures similar to 1-(4-(Dimethylamino)phenethyl)-3-(thiophen-2-yl)urea are extensively studied for their pharmacological properties. For instance, derivatives of dimethylamino phenethyl compounds have been explored for their potential as imaging ligands for detecting serotonin transporters in the human brain. Studies like those by Kauppinen et al. (2002) on [123I]ADAM, a compound structurally related to dimethylamino phenethyl derivatives, highlight its utility in the diagnosis and understanding of neurological disorders due to its high specificity for serotonin transporters (Kauppinen et al., 2002).
Environmental Health and Exposure Monitoring
The environmental health implications of exposure to compounds structurally related to 1-(4-(Dimethylamino)phenethyl)-3-(thiophen-2-yl)urea are also a significant area of research. Studies have focused on the metabolic pathways and the potential health risks associated with exposure to similar chemicals. For example, research on organophosphate pesticides, which share functional groups with the compound , has demonstrated associations between urinary metabolite concentrations and adverse health outcomes, highlighting the importance of monitoring exposure to these chemicals (Yucra et al., 2008).
Biomarker Development for Disease Diagnosis
The development of biomarkers for disease diagnosis and monitoring represents another crucial application of compounds related to 1-(4-(Dimethylamino)phenethyl)-3-(thiophen-2-yl)urea. Research into urinary metabolites of various compounds has been instrumental in identifying potential biomarkers for diseases such as nephrotic syndrome, as seen in the work by Liu et al. (2017), who identified specific volatile organic compounds as biomarkers for minimal change type nephrotic syndrome (Liu et al., 2017).
properties
IUPAC Name |
1-[2-[4-(dimethylamino)phenyl]ethyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-18(2)13-7-5-12(6-8-13)9-10-16-15(19)17-14-4-3-11-20-14/h3-8,11H,9-10H2,1-2H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNGVQLNECLPMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)NC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Dimethylamino)phenethyl)-3-(thiophen-2-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-yl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2550664.png)

![2-[(2-Morpholin-4-ylethyl)amino]-5-nitrobenzonitrile](/img/structure/B2550666.png)

![N-(4-fluorobenzyl)-2-(3-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2550671.png)






![(Z)-ethyl 2-((2-bromobenzoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2550682.png)
![[3-(4-Methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2550683.png)
